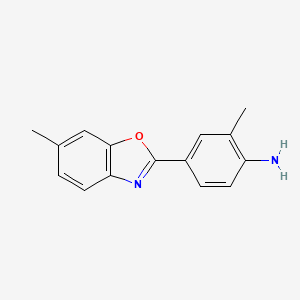

2-甲基-4-(6-甲基-1,3-苯并恶唑-2-基)苯胺

描述

Synthesis Analysis

The synthesis of related benzoxazole derivatives involves condensation reactions, showcasing the versatility of aniline derivatives in forming complex structures. For example, novel [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-L] [methylene] aniline derivatives have been synthesized through the condensation of 1-(5,7-dichloro-1,3- benzoxazol-2-yl)-3- substituted phenyl-1H-pyrazole-4-carbaldehyde derivatives with aromatic amines, characterized by various spectroscopic techniques (Jayanna et al., 2012).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been detailed through spectroscopic methods and X-ray diffraction. Research demonstrates the structure of such compounds through DFT calculations and vibrational properties studies, highlighting the alignment between molecular structure optimization by DFT and crystal structure determined by X-ray single crystal diffraction (Qing-mei Wu et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving benzoxazole derivatives often lead to the formation of heterocyclic compounds, as seen in the synthesis of 2,5,1-benzoxazasilepines via the reaction of o-lithio-N-(2-lithiooxyethyl)-N-methyl-aniline with dichlorodialkylsilanes or silicon tetrachloride (Kostas et al., 1997). This underscores the compound's reactivity and potential for creating complex molecular architectures.

Physical Properties Analysis

The physical properties of benzoxazole derivatives can be inferred from their synthesis conditions and molecular structure. For instance, the reaction conditions, such as solvent and temperature, significantly impact the properties of the synthesized compounds. The synthesis process often involves optimizing these conditions to achieve the desired physical properties.

Chemical Properties Analysis

The chemical properties of benzoxazole derivatives are closely related to their structural features. For example, the presence of methyl and benzoxazolyl groups influences the compound's reactivity, making it a candidate for further functionalization. Studies show that these compounds exhibit antimicrobial, antioxidant, and larvicidal activities, indicating a wide range of chemical properties that can be exploited in various applications (Jayanna et al., 2012).

科学研究应用

抗菌活性和有机合成

已经合成了一种新型喹唑啉酮衍生物,包括与2-甲基-4-(6-甲基-1,3-苯并恶唑-2-基)苯胺相关的结构,并对其抗菌活性进行了评估。制备涉及与伯芳胺的反应,展示了该化合物在生成潜在生物活性分子的效用(哈比卜、哈桑和埃尔-梅卡巴蒂,2012)。

聚合物科学和材料化学

在聚合物科学中,该化合物有助于理解甲羟基官能苯并恶嗪单体的聚合机理。这些发现对于开发具有改进的热学和力学性能的新材料至关重要(巴卡尔、阿加格、黄、迈亚、库图布丁和石田,2012)。

杂环化学

该化合物的衍生物已被探索用于合成杂环结构,例如2,5,1-苯并恶唑杂硅环己烯,通过与二氯二烷基硅烷或四氯化硅反应。这项研究强调了该化合物在生成新型杂环化合物方面的多功能性,这些化合物在材料科学和催化中具有潜在应用(科斯塔斯、斯克雷塔斯、拉普托普卢和特齐斯,1997)。

合成有机化学

该化合物还用于合成具有抗原生动物和抗菌活性的苯并恶唑衍生物,证明了其在药物化学中作为设计新治疗剂的支架的用途(阿卜杜勒加瓦德、阿尔-萨尼亚、扎基、穆罕默德、汗、特夸尼、奇蒂博伊纳、汗、阿尔-瓦尔希、阿尔贾伊德、阿洛泰比、阿尔哈尔迪和埃尔舍米,2021)。

高级材料

对苯胺衍生物的电偶极矩的研究,包括与2-甲基-4-(6-甲基-1,3-苯并恶唑-2-基)苯胺相似的结构,提供了对其在电子材料和器件中的潜在应用的见解。这些研究对于开发具有特定电子特性的材料至关重要(坎珀和辛格尔顿,1967)。

属性

IUPAC Name |

2-methyl-4-(6-methyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-3-6-13-14(7-9)18-15(17-13)11-4-5-12(16)10(2)8-11/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWHJJPYTXSBQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(6-methyl-1,3-benzoxazol-2-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide](/img/structure/B4627681.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4627694.png)

![1-butyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4627695.png)

![4-allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4627702.png)

![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B4627717.png)

![2,4-dichloro-N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]benzamide](/img/structure/B4627739.png)

![6-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4627755.png)

![ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4627763.png)

![2-(4-fluorophenyl)-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B4627774.png)

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4627779.png)

![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627782.png)